(Z)-7-[(1R,2R,3R,4S)-3-[(E)-(phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid
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Overview
Description
Preparation Methods
The synthesis of EP045 involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core is then functionalized with a phenylcarbamoylhydrazinylidene group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
EP045 undergoes several types of chemical reactions, including:
Oxidation: EP045 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of EP045 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
EP045 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: EP045 is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: EP045 is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of EP045 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various cellular processes .
Comparison with Similar Compounds
EP045 can be compared with other similar compounds, such as:
(Z)-7-[(1R,2R,3R,4R)-3-[(E)-(phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid: This compound shares a similar core structure but differs in the functional groups attached.
Phenylcarbamoylhydrazinylidene derivatives: These compounds have similar functional groups but different core structures. EP045 is unique due to its specific combination of the bicyclo[2.2.1]heptane core and the phenylcarbamoylhydrazinylidene group, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C22H29N3O3 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,4S)-3-[(E)-(phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29N3O3/c26-21(27)11-7-2-1-6-10-19-16-12-13-17(14-16)20(19)15-23-25-22(28)24-18-8-4-3-5-9-18/h1,3-6,8-9,15-17,19-20H,2,7,10-14H2,(H,26,27)(H2,24,25,28)/b6-1-,23-15+/t16-,17+,19-,20-/m1/s1 |
InChI Key |
QAGIQKFINYERQA-ASRLWSRMSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@@H]2/C=N/NC(=O)NC3=CC=CC=C3)C/C=C\CCCC(=O)O |
Canonical SMILES |
C1CC2CC1C(C2C=NNC(=O)NC3=CC=CC=C3)CC=CCCCC(=O)O |
Origin of Product |
United States |
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